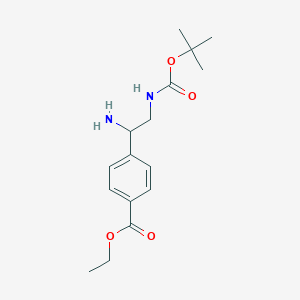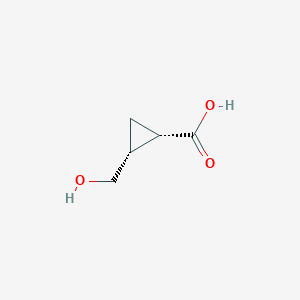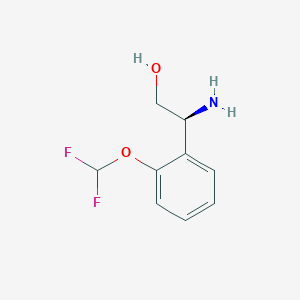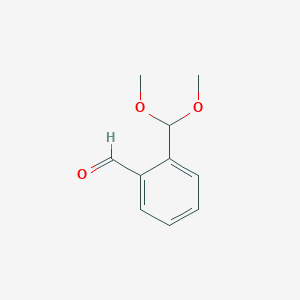
Ethyl 4-(1-amino-2-((tert-butoxycarbonyl)amino)ethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(1-amino-2-((tert-butoxycarbonyl)amino)ethyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with an aminoethyl side chain that is protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-amino-2-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and tert-butyl carbamate.
Formation of Intermediate: The amino group of 4-aminobenzoic acid is protected by reacting it with tert-butyl carbamate in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form tert-butyl 4-aminobenzoate.
Ethylation: The intermediate is then subjected to ethylation using ethyl iodide in the presence of a base like potassium carbonate to yield ethyl 4-(tert-butoxycarbonyl)amino)benzoate.
Aminoethylation: Finally, the ethyl ester is reacted with 2-aminoethylamine under controlled conditions to introduce the aminoethyl side chain, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
化学反应分析
Types of Reactions
Ethyl 4-(1-amino-2-((tert-butoxycarbonyl)amino)ethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives depending on the specific reagents and conditions used.
科学研究应用
Ethyl 4-(1-amino-2-((tert-butoxycarbonyl)amino)ethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of ethyl 4-(1-amino-2-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted side reactions during synthesis. Upon deprotection, the aminoethyl side chain can interact with active sites of enzymes or receptors, modulating their activity and leading to desired biological effects .
相似化合物的比较
Similar Compounds
- Ethyl 4-((tert-butoxycarbonyl)amino)benzoate
- tert-Butyl 4-formylbenzylcarbamate
- Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate
Uniqueness
Ethyl 4-(1-amino-2-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to its specific structural features, such as the presence of both an ethyl ester and an aminoethyl side chain protected by a tert-butoxycarbonyl group. This combination of functional groups allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
分子式 |
C16H24N2O4 |
|---|---|
分子量 |
308.37 g/mol |
IUPAC 名称 |
ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)12-8-6-11(7-9-12)13(17)10-18-15(20)22-16(2,3)4/h6-9,13H,5,10,17H2,1-4H3,(H,18,20) |
InChI 键 |
MOGAMTXIUGYWIG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)




![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)
